Cas no 2329305-79-3 (6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane)
6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane Chemical and Physical Properties
Names and Identifiers
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- 6-(bromomethyl)-2,2-dimethylspiro[3.3]heptane
- starbld0049253
- 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane
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- Inchi: 1S/C10H17Br/c1-9(2)6-10(7-9)3-8(4-10)5-11/h8H,3-7H2,1-2H3
- InChI Key: GJUYTIHTBVMVTO-UHFFFAOYSA-N
- SMILES: BrCC1CC2(C1)CC(C)(C)C2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 156
- XLogP3: 3.9
- Topological Polar Surface Area: 0
6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6988233-0.05g |
6-(bromomethyl)-2,2-dimethylspiro[3.3]heptane |
2329305-79-3 | 95.0% | 0.05g |
$252.0 | 2025-02-20 | |
| Enamine | EN300-6988233-0.1g |
6-(bromomethyl)-2,2-dimethylspiro[3.3]heptane |
2329305-79-3 | 95.0% | 0.1g |
$376.0 | 2025-02-20 | |
| Enamine | EN300-6988233-0.25g |
6-(bromomethyl)-2,2-dimethylspiro[3.3]heptane |
2329305-79-3 | 95.0% | 0.25g |
$538.0 | 2025-02-20 | |
| Enamine | EN300-6988233-0.5g |
6-(bromomethyl)-2,2-dimethylspiro[3.3]heptane |
2329305-79-3 | 95.0% | 0.5g |
$847.0 | 2025-02-20 | |
| Enamine | EN300-6988233-1.0g |
6-(bromomethyl)-2,2-dimethylspiro[3.3]heptane |
2329305-79-3 | 95.0% | 1.0g |
$1086.0 | 2025-02-20 | |
| Enamine | EN300-6988233-2.5g |
6-(bromomethyl)-2,2-dimethylspiro[3.3]heptane |
2329305-79-3 | 95.0% | 2.5g |
$2127.0 | 2025-02-20 | |
| Enamine | EN300-6988233-5.0g |
6-(bromomethyl)-2,2-dimethylspiro[3.3]heptane |
2329305-79-3 | 95.0% | 5.0g |
$3147.0 | 2025-02-20 | |
| Enamine | EN300-6988233-10.0g |
6-(bromomethyl)-2,2-dimethylspiro[3.3]heptane |
2329305-79-3 | 95.0% | 10.0g |
$4667.0 | 2025-02-20 | |
| Life Chemicals | F1913-0294-0.25g |
6-(bromomethyl)-2,2-dimethylspiro[3.3]heptane |
2329305-79-3 | 95%+ | 0.25g |
$1111.0 | 2023-09-06 | |
| Life Chemicals | F1913-0294-0.5g |
6-(bromomethyl)-2,2-dimethylspiro[3.3]heptane |
2329305-79-3 | 95%+ | 0.5g |
$1170.0 | 2023-09-06 |
6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane
Professional Introduction to 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane (CAS No. 2329305-79-3)
6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane, identified by its CAS number 2329305-79-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the spirocyclic class of molecules, which are known for their unique structural and functional properties. The presence of a bromomethyl group in its molecular structure makes it a valuable intermediate in synthetic chemistry, particularly in the development of complex molecular architectures.
The spirocyclic framework of 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane contributes to its distinctive reactivity and stability, making it a versatile building block for various chemical transformations. In recent years, there has been a growing interest in spirocyclic compounds due to their potential applications in drug discovery and material science. The bromomethyl functionality, in particular, allows for facile introduction of other functional groups, enabling the synthesis of more complex derivatives.
Recent advancements in the field of medicinal chemistry have highlighted the importance of spirocyclic compounds in the design of novel therapeutic agents. Spirocycles are known to exhibit favorable pharmacokinetic properties, including improved solubility and reduced metabolic clearance. This has made them attractive candidates for the development of new drugs targeting various diseases. 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane, with its unique structural features, is being explored as a key intermediate in the synthesis of such compounds.
In synthetic organic chemistry, 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane serves as a crucial precursor for the preparation of more complex molecules. The bromomethyl group can undergo various reactions, such as nucleophilic substitution and addition reactions, allowing chemists to introduce different functional groups at specific positions within the molecule. This flexibility makes it an indispensable tool in the synthesis of natural products, agrochemicals, and pharmaceuticals.
The compound's stability under various reaction conditions also enhances its utility as a synthetic intermediate.Spirocyclic compounds are generally resistant to thermal degradation and can withstand a wide range of chemical environments. This stability ensures that 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane remains a reliable choice for researchers engaged in multi-step synthetic routes.
In drug discovery, the incorporation of spirocyclic motifs has been associated with enhanced binding affinity and selectivity towards biological targets. This is attributed to the rigid three-dimensional structure of spirocycles, which can optimize interactions with proteins and enzymes. Researchers are leveraging this property to develop novel therapeutic agents with improved efficacy and reduced side effects.Spirocycles have shown promise in targeting various biological processes, including enzyme inhibition and receptor binding.
The bromomethyl group in 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane also facilitates cross-coupling reactions, which are essential for constructing complex molecular frameworks. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, are particularly useful for introducing aryl or heteroaryl groups into the molecule. These reactions have enabled the synthesis of diverse libraries of spirocyclic derivatives with potential pharmacological activity.
The compound's utility extends beyond pharmaceutical applications.Spirocyclic compounds have been explored in materials science due to their unique electronic and optical properties.Spirocycles can exhibit high thermal stability and luminescence characteristics, making them suitable for use in organic light-emitting diodes (OLEDs) and other advanced materials.
The synthesis of 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane) involves multi-step organic transformations that highlight its complexity as a molecular entity.Careful control over reaction conditions is necessary to achieve high yields and purity.Several synthetic routes have been reported in the literature, each with its own advantages and limitations.Researchers continue to refine these methods to improve efficiency and sustainability.
The growing interest in spirocyclic compounds has led to an increase in research funding and collaborative efforts between academic institutions and pharmaceutical companies.Spirocycles are being systematically explored as lead structures for drug discovery programs.Databases of spirocyclic compounds have been created to facilitate virtual screening and hit identification processes.
The future prospects for 6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane) are promising as it continues to be utilized in cutting-edge research projects.Innovative synthetic strategies will likely emerge that further expand its applications.Spirocyclic chemistry remains an active area of investigation with significant potential for breakthroughs in medicine and materials science.
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